![molecular formula C10H22Cl2N2O B2706852 (S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286209-15-1](/img/structure/B2706852.png)
(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
“(S)-1-(Oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1864053-83-7 . It has a molecular weight of 243.18 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride . The InChI code is 1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Applications in Organic Synthesis and Medicinal Chemistry
Organic synthesis and medicinal chemistry research extensively explore compounds with similar structures for their potential as therapeutic agents and chemical intermediates. The presence of the pyrrolidine ring, for instance, is a common feature in many biologically active compounds. Research highlights the versatility of pyrrolidine and related structures in drug discovery, where they contribute to the stereochemistry of molecules, offering a rich pharmacophore space for the development of novel therapeutics with varied biological activities (Petri et al., 2021).
Role in Photocatalysis and Environmental Applications
Compounds featuring similar structural motifs are investigated for their roles in photocatalysis, an area with significant environmental implications. Photocatalytic processes, particularly those involving the oxygenation of organic substrates, represent a sustainable method for organic transformations. These reactions require only molecular oxygen and a photocatalyst, showcasing high atom-economy and minimal environmental impact. The application of photocatalysis in the selective oxygenation of organic molecules opens up new pathways for synthesizing pharmacologically active compounds and valuable intermediates in organic synthesis with remarkable selectivity and under mild conditions (Forchetta et al., 2023).
Involvement in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those containing pyrrolidine, pyridine, and related rings, serve as crucial building blocks in the development of various medicinal agents. The synthesis and functionalization of these heterocycles are central to designing compounds with a broad spectrum of biological activities. Research in this domain focuses on developing novel synthetic routes and understanding the reactivity of these heterocyclic frameworks towards different nucleophilic and electrophilic agents, which is pivotal for the rational design of new drugs and materials with enhanced properties (Kamneva et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3S)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNTODPKFTWAK-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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